molecular formula C15H15NO7 B14440082 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester

Cat. No.: B14440082
M. Wt: 321.28 g/mol
InChI Key: XNJLDFKUXLGEBO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of methoxy groups through methylation reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids for nitration, bases for methylation, and acidic catalysts for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy and nitro groups, resulting in different chemical properties.

    2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester:

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is unique due to the combination of methoxy and nitro groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H15NO7

Molecular Weight

321.28 g/mol

IUPAC Name

methyl 4,5,7-trimethoxy-8-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C15H15NO7/c1-20-10-6-8(15(17)23-4)5-9-13(10)11(21-2)7-12(22-3)14(9)16(18)19/h5-7H,1-4H3

InChI Key

XNJLDFKUXLGEBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CC(=C2[N+](=O)[O-])OC)OC)C(=O)OC

Origin of Product

United States

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